![molecular formula C22H18N2O2 B5810857 2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)
2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MBMB, and it has been synthesized using various methods.
作用機序
The mechanism of action of MBMB is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
MBMB has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, reduce inflammation, and kill bacteria. Studies have also shown that MBMB can induce apoptosis, which is the programmed cell death of cancer cells.
実験室実験の利点と制限
MBMB has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, the limitations of MBMB include its toxicity at high doses and its potential to interact with other compounds.
将来の方向性
There are several future directions for the study of MBMB. One direction is to study its potential use in the treatment of Alzheimer's disease. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of MBMB in humans.
Conclusion:
In conclusion, MBMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Although the mechanism of action is not fully understood, studies have shown that it can inhibit the activity of certain enzymes and proteins. MBMB has several advantages for lab experiments, but it also has limitations, including its toxicity at high doses. There are several future directions for the study of MBMB, including its potential use in the treatment of Alzheimer's disease and its use in combination with other compounds for the treatment of cancer.
合成法
MBMB can be synthesized using various methods, including the condensation reaction of 2-amino-5-methylbenzoic acid with 2-amino-3-methylphenol in the presence of phosphorus oxychloride. Another method involves the reaction of 2-amino-5-methylbenzoic acid with 2-amino-3-methylphenol in the presence of thionyl chloride. Both methods produce MBMB as a white crystalline powder.
科学的研究の応用
MBMB has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that MBMB can inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. MBMB has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-6-5-8-16(12-14)22-24-19-13-17(10-11-20(19)26-22)23-21(25)18-9-4-3-7-15(18)2/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCEZFIATZYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)
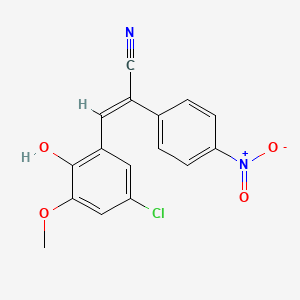

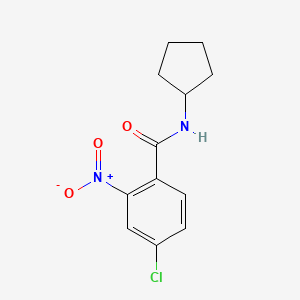
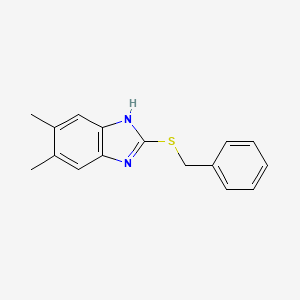
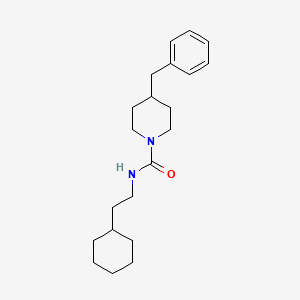
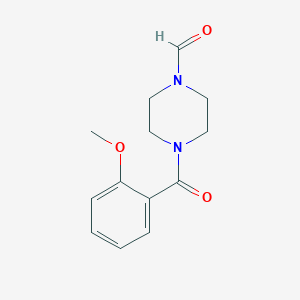
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5810863.png)
![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
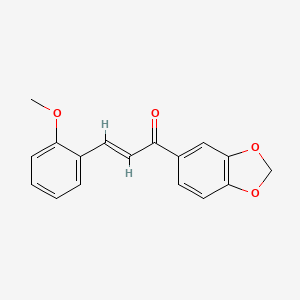
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)